REACTION_CXSMILES
|
[I-].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[CH2:7][CH2:8]/[C:9](/[CH3:35])=[CH:10]/[CH:11]=[CH:12]/[CH2:13][CH2:14][CH2:15][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:46][O:47][C:48]1[CH:55]=[CH:54][C:53]([O:56][CH3:57])=[CH:52][C:49]=1[CH:50]=O>C1COCC1.[Cl-].[Na+].O>[CH3:46][O:47][C:48]1[CH:55]=[CH:54][C:53]([O:56][CH3:57])=[CH:52][C:49]=1/[CH:50]=[CH:15]\[CH2:14][CH2:13]/[CH:12]=[CH:11]/[CH:10]=[C:9](\[CH3:35])/[CH2:8][CH2:7][CH:3]1[O:2][CH2:6][CH2:5][O:4]1.[O:2]1[CH2:6][CH2:5][O:4][CH2:3]1 |f:0.1,2.3,6.7.8|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[I-].O1C(OCC1)CC/C(=C/C=C/CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)/C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)\C=C/CC/C=C/C=C(/CCC1OCCO1)\C
|
Name
|
|
Type
|
product
|
Smiles
|
O1COCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |